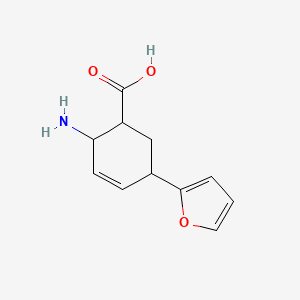
5-Chloro-2-methyl-1-(phenylsulfonyl)-6-azaindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 5-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The phenylsulfonyl group is introduced using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenylsulfonyl group can be replaced by other aryl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.
Industrial Applications: The compound can be used in the synthesis of various industrial chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methylpyridine: A simpler analog with similar reactivity but lacking the sulfonyl group.
5-Chloro-2-methylpyridine: Another analog without the pyrrolo[2,3-c]pyridine core.
Phenylsulfonylpyridine: Contains the sulfonyl group but lacks the pyrrolo[2,3-c]pyridine structure.
Uniqueness
5-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is unique due to the combination of its heterocyclic core and the presence of both chlorine and phenylsulfonyl groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H11ClN2O2S |
|---|---|
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-5-chloro-2-methylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-7-11-8-14(15)16-9-13(11)17(10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3 |
Clave InChI |
GMJCNCZBZYJIAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=NC=C2N1S(=O)(=O)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


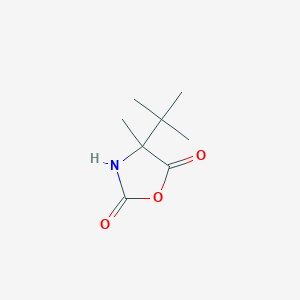
![Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12865521.png)
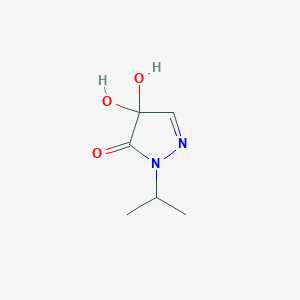
![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
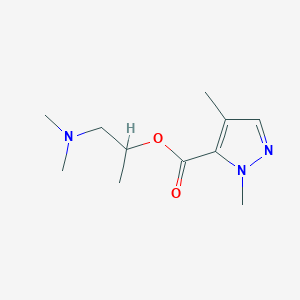
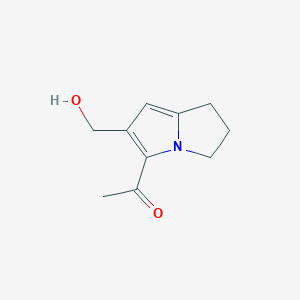
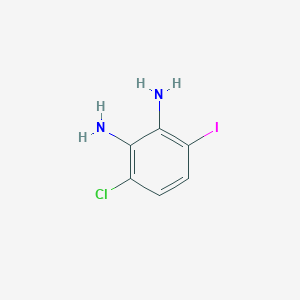
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)

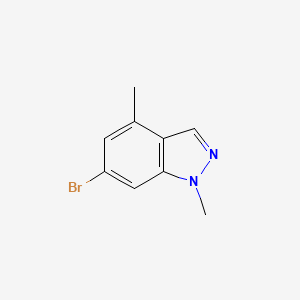
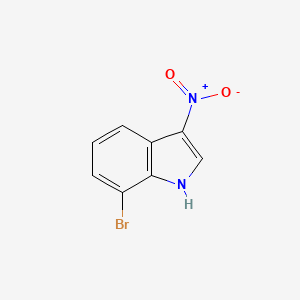
![2-(Methylthio)benzo[d]oxazole-4-sulfonamide](/img/structure/B12865578.png)
